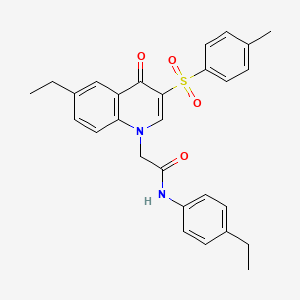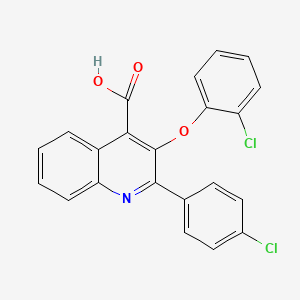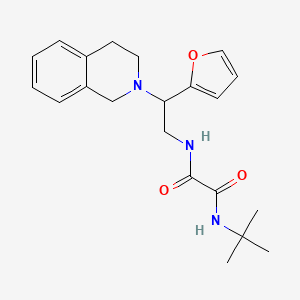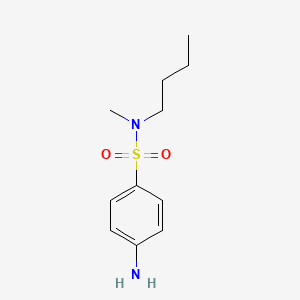![molecular formula C14H11N3O2S B2813410 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1795300-45-6](/img/structure/B2813410.png)
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups including a cyano group (-CN), an amide group (CONH2), a pyrano ring, and a thiazole ring . These functional groups and the overall structure suggest that this compound could be involved in a variety of chemical reactions and could potentially exhibit interesting biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrano and thiazole rings, followed by the introduction of the cyano and amide groups . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (a pyrano ring and a thiazole ring) suggests a rigid, cyclic structure. The cyano and amide groups are likely to contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo a variety of chemical reactions. For example, the cyano group can participate in nucleophilic addition reactions, while the amide group can undergo hydrolysis, among other reactions .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Compounds structurally related to 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide have been synthesized and evaluated for their antibacterial properties. For instance, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This suggests that compounds with a similar structure could be explored for their potential as antibacterial agents (Palkar et al., 2017).
Insecticidal Properties
Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This indicates that related compounds, such as this compound, might also possess insecticidal properties, making them subjects of interest for agricultural research (Fadda et al., 2017).
Anticancer Activity
Research on compounds like 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives has shown potential anticancer activity. This suggests that structurally related compounds, including this compound, could be explored for their potential in cancer research, especially in identifying new anticancer agents (Waghmare et al., 2013).
Heterocyclic Synthesis
The synthesis of new heterocyclic compounds is a crucial aspect of medicinal chemistry and drug discovery. Studies on related compounds have led to the development of novel heterocycles with potential therapeutic applications. For example, the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition indicates the potential of this compound in contributing to the diversity of heterocyclic compounds in drug design (Liu et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with its target, PARP-1, which is involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . These pathways are crucial for maintaining genome integrity and cell survival .
Result of Action
The compound’s action results in genomic dysfunction and cell death . This is because PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGDAZHNSANIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)




![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)